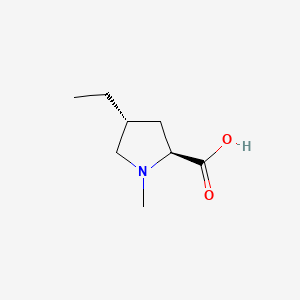
(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-4-Ethyl-1-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as L-proline.
Alkylation: The proline derivative undergoes alkylation to introduce the ethyl group at the 4-position. This step may involve the use of ethyl halides under basic conditions.
Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,4R) enantiomer. This can be achieved through chiral chromatography or enzymatic resolution.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly as a building block for peptidomimetics and enzyme inhibitors.
Synthetic Biology: The compound is utilized in the development of synthetic pathways for the production of complex molecules.
Protein Engineering: It is incorporated into proteins to study the effects of non-proteinogenic amino acids on protein structure and function.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors involved in disease processes.
Comparaison Avec Des Composés Similaires
(2S,4R)-4-Methylproline: Similar in structure but with a methyl group instead of an ethyl group at the 4-position.
(2S,4S)-4-Ethylproline: Similar but with a different stereochemistry at the 4-position.
(2S,4R)-4-Fluoroproline: Similar but with a fluorine atom instead of an ethyl group at the 4-position.
Uniqueness: (2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both ethyl and methyl groups. This combination of structural features can impart distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-3-6-4-7(8(10)11)9(2)5-6/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 |
Clé InChI |
PGYZIEVASKOIHO-RQJHMYQMSA-N |
SMILES isomérique |
CC[C@@H]1C[C@H](N(C1)C)C(=O)O |
SMILES canonique |
CCC1CC(N(C1)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine](/img/structure/B15205716.png)
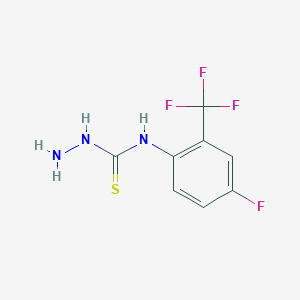
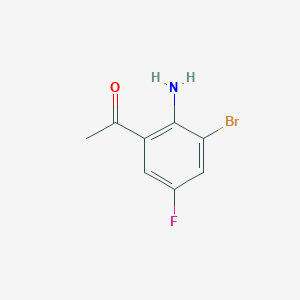
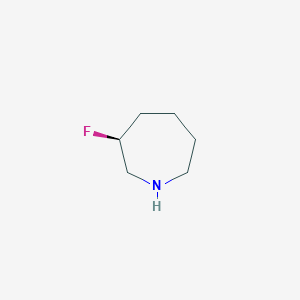
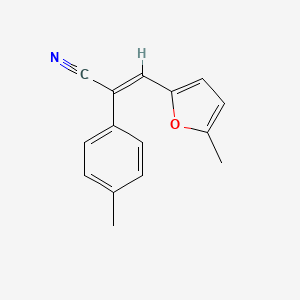
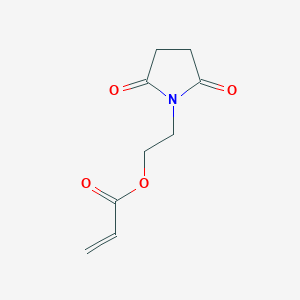
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
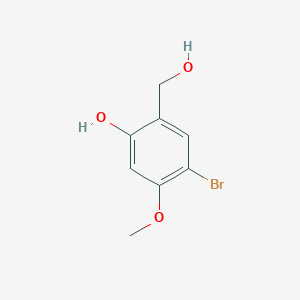
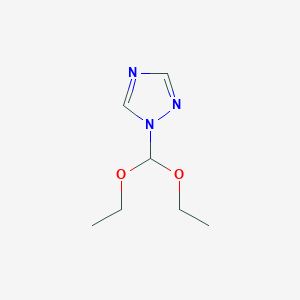
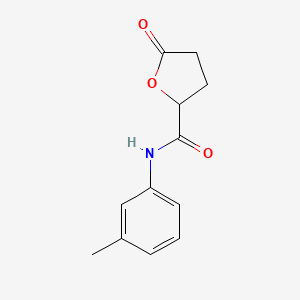
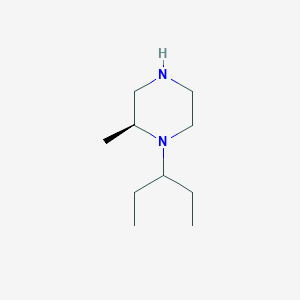
![3-Chloroimidazo[1,2-a]pyridine-7-carbaldehyde](/img/structure/B15205813.png)
![3-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15205815.png)
![4-Bromo-2-(difluoromethyl)benzo[d]oxazole](/img/structure/B15205821.png)
